molecular formula C15H34ClN B027827 Dodecyltrimethylammonium chloride CAS No. 112-00-5

Dodecyltrimethylammonium chloride

Cat. No.: B027827
CAS No.: 112-00-5
M. Wt: 263.89 g/mol
InChI Key: DDXLVDQZPFLQMZ-UHFFFAOYSA-M
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Description

Dodecyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₅H₃₄ClN. It is a cationic surfactant known for its ability to form micelles in aqueous solutions. This compound is widely used in various industrial and scientific applications due to its surface-active properties and antimicrobial efficacy .

Mechanism of Action

Target of Action

Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant . Its primary target is the Tyrosine-protein phosphatase non-receptor type 11 . This protein plays a crucial role in many cellular processes, including cell growth and division, differentiation, and the coordination of cellular activities.

Mode of Action

DTAC interacts with its target by binding to it, which can lead to changes in the protein’s function This interaction can lead to changes in cellular processes, potentially affecting cell growth and division .

Biochemical Pathways

Given its target, it is likely that dtac affects pathways related to cell growth and division

Pharmacokinetics

Information on the pharmacokinetics of DTAC is limited. It is known that dtac can undergo micellization in aqueous solution . Micellization can affect the absorption, distribution, metabolism, and excretion (ADME) of a compound, potentially influencing its bioavailability

Result of Action

The result of DTAC’s action is likely to be changes in cellular processes, potentially affecting cell growth and division . DTAC’s ability to interact with DNA and alter its conformation facilitates the release of DNA from cellular components, enabling its subsequent purification and analysis . This property is particularly useful in the isolation of DNA from various biological samples, including tissues, cells, and microorganisms .

Action Environment

The action of DTAC can be influenced by environmental factors. For example, DTAC shows viscoelastic behavior coupled with dominantly cylindrical shape of the micelle in ambient conditions . This can affect the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

DTAC interacts with various biomolecules in its role as a surfactant. It has been shown to interact with enzymes and proteins, particularly in the process of protein denaturation . The nature of these interactions is primarily hydrophobic, as the long alkyl chain of DTAC interacts with the hydrophobic regions of proteins, disrupting their structure and function .

Cellular Effects

DTAC has been found to have significant effects on cellular processes. It is used in antimicrobial sanitizers due to its surface activity and germicidal efficiency . It can disrupt the cell membrane integrity of microorganisms, leading to cell death .

Molecular Mechanism

The molecular mechanism of DTAC involves its interaction with biomolecules at the molecular level. As a surfactant, it can insert itself into biological membranes, disrupting their structure and function . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DTAC can change over time. Studies have shown that DTAC can undergo micellization in aqueous solution . This process, which involves the formation of micelles or small clusters of DTAC molecules, can influence its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of DTAC in animal models are limited, it is known that the effects of QACs can vary with different dosages. For instance, at low concentrations, QACs can act as effective antimicrobials, while at high concentrations, they can cause toxic or adverse effects .

Metabolic Pathways

DTAC is involved in several metabolic pathways. It has been suggested that DTAC can be metabolized into lauric acid through two possible pathways . These pathways involve the interaction of DTAC with various enzymes and cofactors .

Transport and Distribution

DTAC, as a surfactant, can be distributed within cells and tissues through its interaction with biological membranes . It can also interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of DTAC is likely to be influenced by its surfactant properties. As a lipophilic compound, it can integrate into lipid bilayers, such as those found in cell membranes . This could potentially direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltrimethylammonium chloride can be synthesized by reacting dodecylamine with methyl chloride in the presence of a base. The reaction typically occurs in a pressure vessel where dodecylamine, ethanol, and water are combined, and methyl chloride is introduced under controlled pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dodecylamine is reacted with methyl chloride. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under elevated temperatures and pressures to facilitate the formation of the quaternary ammonium compound .

Chemical Reactions Analysis

Types of Reactions

Dodecyltrimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyltrimethylammonium chloride is unique due to its specific chain length and the presence of a chloride ion, which imparts distinct surface-active properties and antimicrobial efficacy. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

dodecyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1
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InChI Key

DDXLVDQZPFLQMZ-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H34ClN
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Related CAS

10182-91-9 (Parent)
Record name 1-Dodecanaminium, N,N,N-trimethyl-, chloride
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DSSTOX Substance ID

DTXSID1026900
Record name Dodecyltrimethylammonium chloride
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Molecular Weight

263.89 g/mol
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Physical Description

Liquid, Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] White to light yellow powder and chunks; Hygroscopic; [Acros Organics MSDS]
Record name 1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Vapor Pressure

0.00000001 [mmHg]
Record name Dodecyltrimethylammonium chloride
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CAS No.

112-00-5
Record name Dodecyltrimethylammonium chloride
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Record name 1-Dodecanaminium, N,N,N-trimethyl-, chloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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